4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity. For example, 3,4-Dimethoxythiophene, a different compound, has a refractive index of 1.5409, a boiling point of 100-102 °C/10-11 mmHg, and a density of 1.209 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activity
One area of research focuses on the synthesis of novel compounds and their biological activities. For example, a study on the one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives reported the development of a method for synthesizing a series of new compounds, which were then evaluated for their in vitro antibacterial and free radical scavenging activities (Sreerama et al., 2020). This approach demonstrates the potential for creating compounds with significant biological activities through novel synthesis pathways.
Electrophilic Quenching and Derivative Synthesis
Research on the metalation and electrophilic quenching of isoxazoles has led to the synthesis of derivatives with varied functional groups (Balasubramaniam et al., 1990). Such methodologies could be applicable to the synthesis and functionalization of compounds similar to "4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole," offering insights into the manipulation of complex molecules.
Metal-Free Synthesis of Isoquinolines
The metal-free synthesis of isoquinolines through intramolecular transannulation processes highlights a route for constructing complex heterocyclic structures from simpler precursors (Shang et al., 2020). This method presents an efficient approach to generating isoquinoline derivatives, which could be related to the synthetic strategies for the target compound.
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Thiazole derivatives often interact with their targets to modulate their function, leading to the observed biological effects .
Biochemical Pathways
The affected pathways can also vary widely depending on the specific compound and its targets. For example, some thiazole derivatives may affect pathways related to inflammation, pain perception, microbial growth, or tumor growth .
Pharmacokinetics
Thiazole derivatives in general are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the compound’s structure and the presence of various functional groups .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its targets and mode of action. For example, an anti-inflammatory thiazole derivative may reduce the production of inflammatory molecules, while an antimicrobial thiazole derivative may inhibit the growth of microbes .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets .
Properties
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophen-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-12-18-15(11-22-12)16-6-7-17(23-16)24(20,21)19-9-8-13-4-2-3-5-14(13)10-19/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABWQYNEMIQOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.